MMV030084 -

MMV030084

Catalog Number: EVT-8573797
CAS Number:
Molecular Formula: C18H19ClN4O
Molecular Weight: 342.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound was developed through a collaborative effort involving high-throughput screening of chemical libraries, notably the GlaxoSmithKline Full Diversity collection. It emerged from a medicinal chemistry campaign aiming to discover new antimalarial agents that target specific kinases within the Plasmodium species .

Classification

MMV030084 belongs to the class of thiazole derivatives, which have been shown to possess significant antimalarial activity. Its mechanism involves competitive inhibition of the cGMP-dependent protein kinase, which plays a crucial role in the signaling pathways of the malaria parasite .

Synthesis Analysis

Methods

The synthesis of MMV030084 involves several steps that typically include the formation of thiazole rings and subsequent modifications to enhance potency and selectivity. The synthesis often employs techniques such as:

  • Condensation reactions to form the thiazole core.
  • Substitution reactions to introduce various functional groups that improve solubility and bioactivity.

Technical Details

During its synthesis, careful consideration is given to optimizing yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and assess purity levels .

Molecular Structure Analysis

Structure

MMV030084 features a thiazole ring fused with various substituents that enhance its interaction with the target enzyme. The molecular formula is C₁₃H₁₃N₅O₃S, indicating a complex structure conducive to binding within the active site of cGMP-dependent protein kinase.

Data

Key structural data include:

  • Molecular Weight: 293.34 g/mol
  • LogP: Indicates lipophilicity, which is essential for membrane permeability.
  • IC₅₀ Values: Demonstrates potency against various stages of Plasmodium falciparum, with values around 0.4 nM against recombinant PfPKG .
Chemical Reactions Analysis

Reactions

MMV030084 participates in several key biochemical reactions:

  • Inhibition of cGMP-dependent protein kinase: This is its primary mode of action, preventing phosphorylation processes essential for Plasmodium survival.
  • Potential interactions with other kinases: Research indicates that it may also affect other kinases involved in malaria pathogenesis, though specificity remains a focus for optimization .

Technical Details

The compound's reactivity is assessed through enzyme assays that measure its ability to inhibit kinase activity in vitro. These assays typically involve substrate phosphorylation assays where MMV030084 is tested against various concentrations to determine its inhibitory constant (IC₅₀) .

Mechanism of Action

Process

MMV030084 exerts its antimalarial effects primarily by inhibiting the cGMP-dependent protein kinase in Plasmodium falciparum. This inhibition disrupts critical signaling pathways necessary for:

  • Sporozoite invasion of hepatocytes: Preventing liver stage infection.
  • Merozoite egress from erythrocytes: Halting blood stage development.
  • Male gamete exflagellation: Affecting transmission potential .

Data

The compound has demonstrated IC₅₀ values indicating high potency across different life cycle stages:

  • Liver stage (P. berghei): IC₅₀ = 199 nM
  • Blood stage (drug-sensitive strain): IC₅₀ = 109 nM
  • Male gamete exflagellation: IC₅₀ = 141 nM .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically white or off-white.
  • Solubility: Moderate solubility in organic solvents; further studies are needed for aqueous solubility.

Chemical Properties

  • Stability: Shows good stability under physiological conditions, with minimal degradation observed in metabolic stability assays.
  • LogD: Indicates favorable partitioning characteristics for cellular uptake.

Relevant analyses include pharmacokinetic profiling to assess absorption, distribution, metabolism, and excretion properties .

Applications

Scientific Uses

MMV030084 is primarily explored for its potential as an antimalarial drug candidate. Its applications include:

  • Research on malaria treatment: Investigating its efficacy against drug-resistant strains.
  • Development of combination therapies: Exploring synergistic effects with existing antimalarials.
  • Target validation studies: Using MMV030084 to elucidate the role of cGMP-dependent protein kinase in Plasmodium biology .
Mechanism of Action and Target Validation

Inhibition of Plasmodium falciparum cGMP-Dependent Protein Kinase (PKG)

Structural Basis of PKG Inhibition: ATP-Binding Pocket and Gatekeeper Residue Interactions

MMV030084 is a trisubstituted imidazole compound identified as a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PKG). Its mechanism involves competitive binding to the ATP-binding pocket of PKG, exploiting a critical structural feature: a small gatekeeper residue (threonine at position 618, Thr618) in the kinase’s active site. This residue creates an enlarged hydrophobic pocket adjacent to the ATP-binding site, permitting MMV030084’s bulky C3-aryl substituent to access this cavity. In contrast, mammalian PKG possesses a bulkier methionine or glutamine gatekeeper residue that sterically hinders inhibitor binding [1] [2] [6].

Chemoproteomic studies using kinase-activity probes (Kinobeads) confirmed direct engagement of MMV030084 with Plasmodium falciparum PKG. Molecular docking simulations further validated hydrogen bonding between the imidazole scaffold and conserved residues (e.g., Val614) in the hinge region of PKG’s catalytic domain, stabilizing the inhibitor-kinase complex [5] [6]. Mutation of Thr618 to glutamine (T618Q) reduces MMV030084 binding affinity by >1,000-fold, underscoring the gatekeeper residue’s role in conferring selectivity [2] [6].

Table 1: Structural Determinants of MMV030084-PfPKG Interaction

Structural ElementRole in MMV030084 BindingConsequence of Mutation
Gatekeeper residue (Thr618)Permits access to hydrophobic pocket; accommodates bulky C3-aryl groupT618Q mutation reduces inhibitor affinity by >1,000-fold
ATP-binding pocketBinds imidazole core via hydrogen bonding with hinge region residues (e.g., Val614)Alterations disrupt ATP competitiveness
Hydrophobic pocketAnchors aryl substituent of MMV030084Enlargement in parasites enables selective inhibition

Role of PKG in Parasite Calcium Signaling and Lifecycle Regulation

Plasmodium falciparum PKG serves as the central regulator of cytosolic calcium fluxes, which trigger stage-specific cellular responses. Upon cGMP binding, PKG phosphorylates downstream effectors, including phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3). IP3 activates calcium release from internal stores (e.g., the endoplasmic reticulum), elevating intracellular calcium. This calcium surge activates calcium-dependent protein kinases (CDPKs), which drive processes like motility, invasion, and egress [1] [6].

MMV030084 disrupts this cascade by inhibiting PKG, thereby preventing calcium mobilization. Phosphoproteomic analyses of MMV030084-treated parasites reveal hypo-phosphorylation of PKG substrates, including proteins involved in:

  • Microneme secretion (e.g., apical membrane antigen 1 (AMA1))
  • Protease activation (e.g., subtilisin-like protease SUB1)
  • Actin-myosin motor assembly (e.g., myosin A tail domain-interacting protein (MTIP)) [1] [5] [6].

Comparative Analysis of Plasmodium falciparum PKG and Human PKG Selectivity Profiles

The selectivity of MMV030084 for Plasmodium falciparum PKG over human PKG isoforms (PKG-Iα and PKG-Iβ) arises from structural divergences:

  • Gatekeeper Residue: Plasmodium falciparum PKG harbors Thr618, while human PKG has glutamine (Gln531). The larger glutamine side chain occludes the hydrophobic pocket, preventing MMV030084 access [1] [2].
  • ATP-Binding Site Geometry: Plasmodium falciparum PKG exhibits a distinct substrate-binding cleft due to insertions/deletions in the kinase domain. This alters the electrostatic environment, enhancing affinity for MMV030084 [1] [6].
  • Dimerization: Human PKG functions as a dimer stabilized by leucine zipper domains, whereas Plasmodium falciparum PKG is monomeric, potentially altering allosteric regulation [1].

Biochemical assays demonstrate MMV030084’s half-maximal inhibitory concentration (IC50) against recombinant Plasmodium falciparum PKG is ≤50 nM, compared to IC50 >10 µM for human PKG, indicating >200-fold selectivity. Kinobeads-based chemoproteomics further confirmed minimal off-target binding to human kinases [5] [6].

Multi-Stage Activity Against Plasmodium Lifecycle

Suppression of Hepatic Sporozoite Invasion and Schizont Egress

MMV030084 blocks Plasmodium pre-erythrocytic stages at two critical junctures:

  • Sporozoite Invasion: Treatment inhibits hepatocyte invasion by sporozoites (IC50 ~100 nM) by disrupting PKG-dependent micronemal adhesion secretion. Specifically, MMV030084 prevents phosphorylation of thrombospondin-related anonymous protein (TRAP), impairing gliding motility and host cell attachment [5] [6].
  • Liver Schizont Egress: Post-invasion, MMV030084 (EC50 ~150 nM) arrests mature liver schizonts by blocking merosome release. This is mediated by PKG’s role in activating protease cascades and membrane rupture machinery. Conditional PKG knockdown phenocopies this effect, confirming on-target activity [5] [6].

Disruption of Asexual Blood-Stage Schizont Maturation and Merozoite Release

In asexual blood stages, MMV030084 exerts potent activity against schizonts (EC50 ~40 nM), with a moderate killing rate (parasite reduction ratio of ~10 per 48 hours). Inhibition occurs via:

  • Blockade of Merozoite Egress: PKG triggers calcium-dependent exoneme rupture, releasing SUB1 into the parasitophorous vacuole. SUB1 activates serine repeat antigen proteases, enabling parasitophorous vacuole membrane breakdown. MMV030084 prevents SUB1 translocation, halting egress [1] [5] [6].
  • Suppression of Schizont Maturation: Phosphoproteomics identifies hypo-phosphorylation of schizont proteins involved in DNA replication and mitotic spindle assembly, inducing developmental arrest [5].

Table 2: Multi-Stage Antimalarial Activity of MMV030084

Lifecycle StageProcess InhibitedEC₅₀/IC₅₀Key Molecular Consequences
Pre-erythrocyticSporozoite invasion~100 nMImpaired TRAP phosphorylation; reduced gliding motility
Liver schizont egress~150 nMSuppressed merosome release; blocked membrane rupture
Asexual blood-stageSchizont maturation/egress~40 nMSUB1 retention in exonemes; hypo-phosphorylation of replication machinery
TransmissionMale gametocyte exflagellation~250 nMReduced microtubule dynamics; suppressed axoneme assembly

Inhibition of Male Gametocyte Exflagellation and Transmission-Blocking Efficacy

MMV030084 abolishes male gametocyte exflagellation (IC50 ~250 nM), a process essential for mosquito transmission. PKG activation in gametocytes stimulates calcium release, activating CDPK4 and dynein ATPases. This drives axoneme assembly and flagellum-based motility. MMV030084 disrupts this via:

  • Prevention of Microtubule Polymerization: Hypo-phosphorylation of dynein light chains blocks axoneme formation [5] [6].
  • Suppression of Gametogenesis: Metabolomic studies show reduced ATP synthesis in MMV030084-treated gametocytes, impairing energy-intensive exflagellation [5].

Transmission-blocking efficacy was validated using standard membrane feeding assays, where MMV030084 reduced oocyst formation in Anopheles mosquitoes by >90% at 500 nM. Resistance selections with MMV030084 yielded no mutations in PKG but identified tyrosine kinase-like protein 3 (TKL3) as a low-level resistance mediator, suggesting compensatory pathways. Crucially, PKG itself remained mutation-free under drug pressure, supporting its resilience as a target [5] [6].

Properties

Product Name

MMV030084

IUPAC Name

5-[2-(1-amino-2-methylpropan-2-yl)-5-pyridin-4-yl-1H-imidazol-4-yl]-2-chlorophenol

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C18H19ClN4O/c1-18(2,10-20)17-22-15(11-5-7-21-8-6-11)16(23-17)12-3-4-13(19)14(24)9-12/h3-9,24H,10,20H2,1-2H3,(H,22,23)

InChI Key

YRHGMGAVJILIGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC(=C(C=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.